4-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine
Description
4-Methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine is a pyridine derivative featuring a methyl-substituted pyridine core linked to a 2-methyloxolane (tetrahydrofuran) moiety via an amine group. This compound combines aromatic and heterocyclic elements, making it a candidate for diverse pharmacological applications.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-8-3-5-12-7-11(8)13-10-4-6-14-9(10)2/h3,5,7,9-10,13H,4,6H2,1-2H3 |
InChI Key |
LCCUMZKZDNAVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=C(C=CN=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with 2-methyloxolane-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
4-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Heterocyclic Modifications
4-((Tetrahydrofuran-3-yl)Oxy)Pyridin-3-Amine (CAS 196100-87-5)
- Structure : Pyridin-3-amine with a tetrahydrofuran-3-yloxy substituent at the 4-position.
- Key Differences : Replaces the methyl group and 2-methyloxolan-3-ylamine of the target compound with a tetrahydrofuran-3-yloxy group.
- Significance: The oxygen linker may enhance solubility compared to the direct amine linkage in the target compound. No pharmacological data are reported, but its synthesis and commercial availability suggest utility in medicinal chemistry .
4-Methyl-N-(1,2,3-Thiadiazol-4-ylMethyl)Pyridin-3-Amine (CAS 1528845-73-9)
- Structure : Pyridin-3-amine with a methyl group at the 4-position and a thiadiazole-methyl substituent.
- Significance: Thiadiazoles are known for antimicrobial and anticancer activities, suggesting possible bioactivity for this analog .
N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine
- Structure : Pyridine linked to a pyrazole ring via an amine, with cyclopropyl and methyl substituents.
- Key Differences : Incorporates a pyrazole ring instead of oxolane, which may influence rigidity and hydrogen-bonding capacity.
Pharmacologically Active Pyridine Derivatives
UDO and UDD (CYP51 Inhibitors)
- Structure : Pyridine-based compounds with trifluoromethylphenyl-piperazine and pyridyl-piperidine groups.
- Key Differences : Larger, more complex substituents compared to the target compound’s oxolane group.
- Significance: Demonstrated efficacy against Trypanosoma cruzi via CYP51 inhibition, highlighting pyridine’s role in antiparasitic drug design .
Imidazo[1,2-a]Pyridin-3-Amine Derivatives
- Structure : Fused imidazole-pyridine systems with aryl substituents.
- Key Differences : Rigid fused-ring systems contrast with the flexible oxolane group in the target compound.
- Significance : These compounds exhibit COX-2 inhibitory activity, suggesting that pyridine-amine scaffolds can target inflammatory pathways .
Comparative Data Table
Biological Activity
4-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2O2 |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | This compound |
| InChI Key | AOVXUEVTOWFKMZ-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study evaluating the compound's efficacy against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential.
Anticancer Activity
The compound has also been explored for its anticancer properties. A notable study involved the assessment of its cytotoxic effects on several cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells through the activation of specific cellular pathways. The half-maximal inhibitory concentration (IC50) values were determined, revealing that the compound effectively inhibited cell proliferation at low concentrations.
The biological activity of this compound can be attributed to its interaction with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell growth.
- Cell Signaling Pathways : It appears to modulate signaling pathways associated with apoptosis and cell cycle regulation, leading to increased cell death in malignant cells.
- Membrane Disruption : Preliminary studies suggest that it may disrupt microbial membranes, contributing to its antibacterial effects.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against various pathogens. The results indicated a broad spectrum of activity, particularly against resistant strains of E. coli and S. aureus, highlighting its potential as a lead compound for antibiotic development.
- Cytotoxicity in Cancer Cells : Another significant study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 15 µM after 48 hours of exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
